molecular formula C16H20N2O6 B3196191 Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid CAS No. 959577-51-6

Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3196191
CAS No.: 959577-51-6
M. Wt: 336.34 g/mol
InChI Key: XZSAMWCPQNCJPS-UHFFFAOYSA-N
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Description

Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C16H20N2O6. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced at the 3-position of the pyrrolidine ring through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Amino Derivative: Formed by the reduction of the nitro group.

    Alcohol Derivative: Formed by the reduction of the carboxylic acid group.

    Free Amine: Formed by the removal of the Boc protecting group.

Scientific Research Applications

Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
  • Trans-1-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
  • Trans-1-Boc-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

Trans-1-Boc-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H20N2O6C_{16}H_{20}N_{2}O_{6}. It contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a nitrophenyl group and a Boc (tert-butoxycarbonyl) protecting group. The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to an amino group, potentially altering the compound's binding affinity and biological effects. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

Biological Applications

This compound has several applications in biological research:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy.
  • Peptide Synthesis : Utilized in the preparation of peptide derivatives crucial for creating biologically active compounds.
  • Biochemical Research : Employed to study enzyme mechanisms and protein-ligand interactions, aiding in understanding biological processes.

1. Enzyme Inhibition Studies

Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of enzyme inhibition. For instance, studies have shown that modifications to the pyrrolidine structure can lead to enhanced selectivity against specific kinases, indicating potential therapeutic applications in cancer treatment .

2. Antimicrobial Activity

A related study evaluated the antibacterial properties of nitrophenyl pyrrolidine derivatives against various bacterial strains. Compounds with similar structural features exhibited significant antibacterial activity, suggesting that this compound could also possess similar properties .

CompoundTargetIC50 (µM)Activity
4bStaphylococcus aureus15.6High
4kBroad-spectrumVariesModerate

3. Antioxidant Properties

The antioxidant capacity of related compounds was assessed using DPPH and ABTS assays. Results indicated that certain derivatives showed improved antioxidant activity compared to standard controls, highlighting the potential health benefits associated with this class of compounds .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18(22)23/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSAMWCPQNCJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694105
Record name 1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959577-51-6
Record name 1-(tert-Butoxycarbonyl)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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